molecular formula C15H12O5 B1610788 3-(p-Tolyloxy)phthalic acid CAS No. 63181-80-6

3-(p-Tolyloxy)phthalic acid

Cat. No. B1610788
CAS RN: 63181-80-6
M. Wt: 272.25 g/mol
InChI Key: MASDIQOFNICMGE-UHFFFAOYSA-N
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Description

3-(p-Tolyloxy)phthalic acid, also known as TPA, is a chemical compound that is widely used in research for its unique properties. TPA is a white powder that is soluble in water and has a molecular weight of 308.33 g/mol. It is also known as 2-[(4-methylphenyl)oxy]benzene-1,3-dicarboxylic acid.

Mechanism of Action

The mechanism of action of 3-(p-Tolyloxy)phthalic acid is not well understood. However, it is believed that 3-(p-Tolyloxy)phthalic acid acts as a chelating agent, binding to metal ions and forming stable complexes. This property makes it useful in coordination chemistry and metal-organic framework synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-(p-Tolyloxy)phthalic acid. However, it has been reported to have low toxicity and is not known to have any significant adverse effects on human health.

Advantages and Limitations for Lab Experiments

3-(p-Tolyloxy)phthalic acid has several advantages in lab experiments. It is readily available, relatively inexpensive, and easy to synthesize. Additionally, 3-(p-Tolyloxy)phthalic acid is stable under normal laboratory conditions and has a long shelf life. However, 3-(p-Tolyloxy)phthalic acid has some limitations, including its limited solubility in some solvents and its tendency to form aggregates.

Future Directions

There are several potential future directions for 3-(p-Tolyloxy)phthalic acid research. One area of interest is the synthesis of new metal-organic frameworks using 3-(p-Tolyloxy)phthalic acid as a building block. Additionally, 3-(p-Tolyloxy)phthalic acid could be used as a ligand in the synthesis of new coordination compounds. Further research is also needed to better understand the mechanism of action of 3-(p-Tolyloxy)phthalic acid and its potential applications in various fields.

Scientific Research Applications

3-(p-Tolyloxy)phthalic acid is widely used in scientific research due to its unique properties. It is used as a starting material for the synthesis of various organic compounds. 3-(p-Tolyloxy)phthalic acid is also used as a ligand in coordination chemistry and as a building block for the synthesis of metal-organic frameworks. Additionally, 3-(p-Tolyloxy)phthalic acid is used in the production of liquid crystals and as a dopant in organic light-emitting diodes.

properties

IUPAC Name

3-(4-methylphenoxy)phthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-9-5-7-10(8-6-9)20-12-4-2-3-11(14(16)17)13(12)15(18)19/h2-8H,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASDIQOFNICMGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC(=C2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90495421
Record name 3-(4-Methylphenoxy)benzene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90495421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(p-Tolyloxy)phthalic acid

CAS RN

63181-80-6
Record name 3-(4-Methylphenoxy)benzene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90495421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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